molecular formula C11H17NO3 B14914871 n-(4-(Furan-2-yl)butan-2-yl)-2-methoxyacetamide

n-(4-(Furan-2-yl)butan-2-yl)-2-methoxyacetamide

Cat. No.: B14914871
M. Wt: 211.26 g/mol
InChI Key: XDRSKOMZRBMFCT-UHFFFAOYSA-N
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Description

N-(4-(Furan-2-yl)butan-2-yl)-2-methoxyacetamide is an organic compound that features a furan ring, a butan-2-yl group, and a methoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Furan-2-yl)butan-2-yl)-2-methoxyacetamide typically involves the reaction of furan-2-carboxylic acid with butan-2-amine, followed by methoxyacetylation. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Furan-2-yl)butan-2-yl)-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The methoxyacetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted acetamide derivatives depending on the reagents used.

Scientific Research Applications

N-(4-(Furan-2-yl)butan-2-yl)-2-methoxyacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(Furan-2-yl)butan-2-yl)-2-methoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and methoxyacetamide moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(Furan-2-yl)butan-2-yl)acetamide
  • N-(4-(Furan-2-yl)butan-2-yl)cyclohexanamine
  • N-(4-(Furan-2-yl)butan-2-yl)-3-methylcyclohexan-1-amine

Uniqueness

N-(4-(Furan-2-yl)butan-2-yl)-2-methoxyacetamide is unique due to the presence of the methoxyacetamide group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility, stability, and potential for specific interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

N-[4-(furan-2-yl)butan-2-yl]-2-methoxyacetamide

InChI

InChI=1S/C11H17NO3/c1-9(12-11(13)8-14-2)5-6-10-4-3-7-15-10/h3-4,7,9H,5-6,8H2,1-2H3,(H,12,13)

InChI Key

XDRSKOMZRBMFCT-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CO1)NC(=O)COC

Origin of Product

United States

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